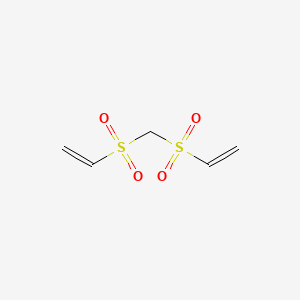

Bis(vinylsulfonyl)methane

CAS No.: 3278-22-6

Cat. No.: VC1961187

Molecular Formula: C5H8O4S2

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3278-22-6 |

|---|---|

| Molecular Formula | C5H8O4S2 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | 1-(ethenylsulfonylmethylsulfonyl)ethene |

| Standard InChI | InChI=1S/C5H8O4S2/c1-3-10(6,7)5-11(8,9)4-2/h3-4H,1-2,5H2 |

| Standard InChI Key | IJHIIHORMWQZRQ-UHFFFAOYSA-N |

| SMILES | C=CS(=O)(=O)CS(=O)(=O)C=C |

| Canonical SMILES | C=CS(=O)(=O)CS(=O)(=O)C=C |

Introduction

Physical and Chemical Properties

Bis(vinylsulfonyl)methane possesses specific physical and chemical characteristics that determine its behavior in various applications. Table 1 presents the key properties of this compound.

Table 1: Physical and Chemical Properties of Bis(vinylsulfonyl)methane

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₄S₂ |

| Molecular Weight | 196.24 g/mol |

| CAS Number | 3278-22-6 |

| Physical State at Room Temperature | Solid (Crystal/Powder) |

| Color | White |

| Melting Point | 62°C |

| Boiling Point | 466.6±28.0°C (Predicted) |

| Density | 1.369±0.06 g/cm³ (Predicted) |

| Flash Point | 329.3°C |

| Solubility | Soluble in Methanol |

| Vapor Pressure | 0.002-0.004 Pa at 20-25°C |

| LogP | -0.6 to -0.5 at 19.8°C and pH 6.6 |

| Refractive Index | 1.502 |

The chemical structure of Bis(vinylsulfonyl)methane features two vinyl sulfonyl groups connected to a methylene bridge. This arrangement creates a highly reactive molecule with multiple electrophilic sites, enabling its participation in various chemical reactions, particularly with nucleophiles .

Synthesis and Preparation Methods

The production of Bis(vinylsulfonyl)methane requires specific reaction conditions and purification techniques to ensure high-quality yield.

Laboratory Synthesis

In laboratory settings, Bis(vinylsulfonyl)methane is typically synthesized through the reaction of carbon disulfide with vinyl sulfone in the presence of a base catalyst. The reaction parameters, including temperature and pressure, must be carefully controlled to optimize yield.

Industrial Production

Industrial production of Bis(vinylsulfonyl)methane employs large-scale reactors with meticulously managed reaction parameters such as temperature, pressure, and catalyst concentration. Following synthesis, the compound undergoes purification through distillation or crystallization techniques to achieve the desired purity levels for commercial applications.

Chemical Reactions and Mechanisms

Bis(vinylsulfonyl)methane participates in various chemical reactions due to its reactive vinyl sulfonyl groups, with the primary mechanism involving the formation of covalent bonds with nucleophilic sites.

Reaction with Amine Groups

One of the most significant reactions of Bis(vinylsulfonyl)methane is its ability to form stable C-N bonds with amine-containing compounds. This reaction occurs through a Michael addition mechanism, where nucleophilic amines attack the electrophilic vinyl groups. Research indicates that reaction kinetics favor alkaline conditions (pH 8-9) due to enhanced nucleophilic interactions .

Reaction with Thiol Groups

Bis(vinylsulfonyl)methane reacts with thiol groups through a similar Michael addition mechanism, forming stable C-S bonds. This reaction is particularly important in bioconjugation applications, where the compound links thiol-containing biomolecules to other molecules or surfaces .

Cross-Linking Reactions

In polymer chemistry, Bis(vinylsulfonyl)methane functions as a cross-linking agent, forming covalent bonds between different polymer chains. This cross-linking capability is fundamental to hydrogel formation and other polymer networks, influencing their mechanical properties and stability .

Table 2: Key Parameters Affecting Cross-Linking Reactions with Bis(vinylsulfonyl)methane

| Parameter | Effect on Reaction | Optimal Range |

|---|---|---|

| pH | Increases reaction rate at alkaline conditions | 8.0–9.5 |

| Temperature | Accelerates kinetics but risks side reactions | 35–45°C |

| Bis(vinylsulfonyl)methane:Amine Molar Ratio | Determines cross-link density | 1:2–1:5 |

Applications

Bis(vinylsulfonyl)methane finds applications across multiple fields due to its unique chemical properties and reactivity.

Biomedical Applications

Bis(vinylsulfonyl)methane has significant potential in biomedical applications due to its ability to form stable covalent bonds with proteins and other biomolecules.

Drug Delivery Systems

Hydrogels cross-linked with Bis(vinylsulfonyl)methane exhibit improved rheological properties, making them suitable for drug delivery applications. These hydrogels can be tailored for specific release profiles and targeting capabilities, potentially enhancing therapeutic efficacy .

Tissue Engineering

The mechanical properties of Bis(vinylsulfonyl)methane-cross-linked hydrogels make them potential candidates for tissue engineering applications. These hydrogels can mimic natural tissue environments, providing suitable matrices for cell growth and differentiation. Studies have shown that hydrogels cross-linked with Bis(vinylsulfonyl)methane can achieve storage modulus values appropriate for soft tissue engineering applications .

Coating Technologies

Recent research has explored using Bis(vinylsulfonyl)methane in developing universal and stable coatings. A study reported the development of a colorless universal coating through Bis(vinylsulfonyl)methane polymerization, which occurs on various inorganic and organic surfaces .

This breakthrough offers new possibilities for surface modification across diverse materials, potentially revolutionizing coating technologies in multiple industries. The coating's colorless nature makes it particularly valuable for applications requiring optical clarity while maintaining protective properties .

| Hazard Type | Classification | GHS Code | Percentage of Notifications |

|---|---|---|---|

| Acute Toxicity (Oral) | Toxic if swallowed | H301 | 77.8% |

| Skin Irritation | Causes skin irritation | H315 | 100% |

| Skin Sensitization | May cause an allergic skin reaction | H317 | 88.9% |

| Eye Damage | Causes serious eye damage | H318 | 88.9% |

| Aquatic Toxicity (Acute) | Very toxic to aquatic life | H400 | 77.8% |

| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects | H410 | 77.8% |

Recent Research Developments

Recent research has expanded our understanding of Bis(vinylsulfonyl)methane and its potential applications in various fields.

Optimization of Cross-Linking Parameters

Studies on gelatin-Bis(vinylsulfonyl)methane hydrogels have demonstrated that:

-

A concentration of 2–5 mM Bis(vinylsulfonyl)methane achieves optimal cross-linking density without causing gel brittleness

-

Cross-linking at 25°C minimizes side reactions compared to elevated temperatures

-

Storage modulus (G') measurements via rheometry effectively quantify network formation

Bioconjugation Applications

Recent research has explored the use of Bis(vinylsulfonyl)methane in bioconjugation techniques, particularly for the selective modification of thiol-containing biomolecules. This application is valuable in developing targeted therapeutics and diagnostic tools .

One study demonstrated that Bis(vinylsulfonyl)methane could be used for the conjugation of proteins to various surfaces, creating biofunctionalized materials with potential applications in biosensing and tissue engineering. The resulting conjugates showed excellent stability under physiological conditions, maintaining their biological activity over extended periods .

Advanced Material Applications

Research has revealed that Bis(vinylsulfonyl)methane can participate in catalytic asymmetric Michael additions with heterocycles like N-benzoyl dihydroimidazol-4-ones under bifunctional organocatalysis, achieving up to 98% enantiomeric excess. This finding opens new possibilities for using Bis(vinylsulfonyl)methane in the synthesis of chiral compounds with potential pharmaceutical applications .

Mechanistic Insights

Recent studies have provided deeper understanding of the dual reactivity of Bis(vinylsulfonyl)methane in different solvent systems.

Reaction Mechanisms in Various Media

In aqueous media, Bis(vinylsulfonyl)methane primarily undergoes Michael addition, where nucleophilic attack by thiols or amines on vinyl sulfone groups forms stable C-S or C-N bonds. In contrast, under UV initiation in non-aqueous environments, the vinyl groups can polymerize into poly(vinyl sulfone) networks .

Kinetic studies using stopped-flow spectroscopy have revealed significant differences in reaction rates between buffered and non-polar solvents, providing valuable insights for optimizing reaction conditions in various applications .

Structural Factors Affecting Reactivity

Comparative reactivity analysis has shown that Bis(vinylsulfonyl)methane's reactivity surpasses monofunctional vinyl sulfones due to its dual electrophilic centers:

Table 5: Comparative Reactivity of Bis(vinylsulfonyl)methane and Related Compounds

| Property | Bis(vinylsulfonyl)methane | Divinyl Sulfone | Bis(phenylsulfonyl)methane |

|---|---|---|---|

| Reaction Rate with Amines | 2.5× faster | Baseline | 0.3× slower |

| Hydrogel Storage Modulus | 500 Pa | 200 Pa | Not applicable |

| Catalytic ee in Additions | 98% | 58% | Not reported |

This enhanced reactivity makes Bis(vinylsulfonyl)methane particularly valuable in applications requiring efficient cross-linking or conjugation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume